molecular formula C19H21N7O3 B2741489 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone CAS No. 1797187-09-7

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone

Cat. No. B2741489
CAS RN: 1797187-09-7
M. Wt: 395.423
InChI Key: NPAZXXVEZINERM-UHFFFAOYSA-N
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Description

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone is a useful research compound. Its molecular formula is C19H21N7O3 and its molecular weight is 395.423. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

The synthesis and evaluation of 1,2,4-triazole derivatives, including the specified compound, have been extensively studied. These compounds are known for their potential antimicrobial, antioxidant, antiurease, and anti-α-glucosidase activities. For instance, Mermer et al. (2018) synthesized 1,2,4-triazole derivatives containing a piperazine nucleus and examined their biological potentials, showing promising results across various activities. The synthesis utilized green chemistry techniques, including ultrasound and microwave irradiation conditions, to optimize the reactions (Mermer et al., 2018).

Antimicrobial Activities

Another aspect of research on these compounds involves their antimicrobial properties. Bektaş et al. (2010) focused on synthesizing novel 1,2,4-triazole derivatives and evaluating their antimicrobial activities. Some of these compounds exhibited good or moderate activities against test microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2010).

Antiviral Activity

The antiviral activities of related compounds have also been a point of interest. For example, Attaby et al. (2006) synthesized derivatives of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and evaluated their cytotoxicity, anti-HSV1, and anti-HAV-MBB activities, providing valuable insights into the antiviral potential of these compounds (Attaby et al., 2006).

Pharmacological Applications

The pharmacological applications, especially in pain management and as receptor antagonists, are significant. Díaz et al. (2020) reported on EST64454, a σ1 receptor antagonist clinical candidate for pain treatment. This compound exhibits high aqueous solubility and metabolic stability, indicating its potential for clinical use in pain management (Díaz et al., 2020).

Herbicide Action Mechanism

Research on pyridazinone derivatives has also extended to their use as herbicides, investigating their modes of action. Hilton et al. (1969) explored the phytotoxicity of substituted pyridazinone compounds, providing insights into their mechanism of action as herbicides, which includes inhibition of the Hill reaction and photosynthesis (Hilton et al., 1969).

properties

IUPAC Name

2-(2-methoxyphenoxy)-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O3/c1-28-15-4-2-3-5-16(15)29-12-19(27)25-10-8-24(9-11-25)17-6-7-18(23-22-17)26-14-20-13-21-26/h2-7,13-14H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAZXXVEZINERM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone

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